molecular formula C18H14ClF2NOS B14202337 N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide CAS No. 920537-48-0

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide

Cat. No.: B14202337
CAS No.: 920537-48-0
M. Wt: 365.8 g/mol
InChI Key: PQKHHYRKTHIWEZ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a chloro substituent, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated benzene compound under acidic conditions.

    Introduction of the Chloro Substituent: Chlorination of the benzothiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzamide: The final step involves the reaction of the intermediate with difluoromethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
  • N-[2-(5-bromo-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide
  • N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(methyl)benzamide

Uniqueness

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

CAS No.

920537-48-0

Molecular Formula

C18H14ClF2NOS

Molecular Weight

365.8 g/mol

IUPAC Name

N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide

InChI

InChI=1S/C18H14ClF2NOS/c19-12-5-6-16-15(9-12)11(10-24-16)7-8-22-18(23)14-4-2-1-3-13(14)17(20)21/h1-6,9-10,17H,7-8H2,(H,22,23)

InChI Key

PQKHHYRKTHIWEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)C(=O)NCCC2=CSC3=C2C=C(C=C3)Cl

Origin of Product

United States

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